molecular formula C14H14N2O B5917516 N-(1-phenylethyl)pyridine-2-carboxamide

N-(1-phenylethyl)pyridine-2-carboxamide

Cat. No.: B5917516
M. Wt: 226.27 g/mol
InChI Key: HSECEQYULBGNJA-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)pyridine-2-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 2-position with a carboxamide group, where the nitrogen of the amide is bonded to a 1-phenylethyl moiety. This structure combines aromatic (pyridine and phenyl) and amide functionalities, making it a candidate for applications in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

N-(1-phenylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17)13-9-5-6-10-15-13/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECEQYULBGNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-phenylethyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs with Varying N-Substituents

N-Benzyl-2-pyridinecarboxamide and N-Phenethyl-2-pyridinecarboxamide differ in the substituent on the amide nitrogen (benzyl or phenethyl vs. 1-phenylethyl). Synthesis protocols for these analogs involve coupling 2-pyridinecarboxylic acid with benzylamine or phenethylamine, yielding products with distinct steric and electronic profiles.

Key Differences:

Compound Name N-Substituent Chirality Synthesis Method
N-Benzyl-2-pyridinecarboxamide Benzyl No Amide coupling with benzylamine
N-Phenethyl-2-pyridinecarboxamide Phenethyl No Amide coupling with phenethylamine
N-(1-phenylethyl)pyridine-2-carboxamide 1-Phenylethyl Yes Likely similar coupling with chiral amine

Heterocyclic Variations: Thienopyridine and Pyrazolo-Pyridine Derivatives

This substitution has been linked to enhanced bioactivity in structure–activity relationship (SAR) studies, though specific data for the target compound are unavailable .

N-(1-phenylethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide (ChemDiv ID: P078-0287) introduces a pyrazolo-pyridine fused ring system. This modification increases nitrogen content (C16H19N3O vs.

Functional Group Replacements: Aziridine vs. Pyridine

N-(1-Phenylethyl)aziridine-2-carboxylate esters replace the pyridine ring with an aziridine, a strained three-membered ring. This structural shift enables applications in asymmetric synthesis of alkaloids and sphingoids, leveraging the chirality of the 1-phenylethyl group. While the target compound lacks an ester group, its amide functionality may offer greater metabolic stability compared to ester-containing analogs .

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